(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione typically involves the condensation of 4-methoxyaniline with a suitable chromene derivative. One common method is the reaction of 4-methoxyaniline with 3-formylchromone in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Preliminary research suggests that the compound may have therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The exact mechanism of action of (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one
- 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione stands out due to its unique chromene core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further highlight its uniqueness.
Properties
CAS No. |
364602-08-4 |
---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29g/mol |
IUPAC Name |
4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C17H13NO4/c1-21-12-8-6-11(7-9-12)18-10-14-16(19)13-4-2-3-5-15(13)22-17(14)20/h2-10,19H,1H3 |
InChI Key |
RUCHDIHJKMGHHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.